molecular formula C16H18O9 B7892358 Chlorogenic acid hemihydrate

Chlorogenic acid hemihydrate

Cat. No.: B7892358
M. Wt: 354.31 g/mol
InChI Key: CWVRJTMFETXNAD-CEMWGLCESA-N
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Description

Chlorogenic acid hemihydrate (C₁₆H₁₈O₉·0.5H₂O, CAS 6001-76-9) is a naturally occurring polyphenol and a key bioactive compound found in plants such as Eucommia ulmoides, green coffee beans, and honeysuckle . Structurally, it is an ester of caffeic acid and quinic acid, forming 3-O-caffeoylquinic acid (3-CQA) . This compound exists as needle-like crystals in its hemihydrate form, transitioning to an anhydrous state at 110°C, with a melting point of 208°C . It exhibits moderate water solubility (4% at 25°C) and higher solubility in ethanol and acetone .

This compound is widely studied for its antioxidant, anti-inflammatory, and chemoprotective properties. It is utilized in pharmaceuticals, nutraceuticals, and cosmetics, with applications ranging from mitigating chemotherapy-induced toxicity to managing metabolic syndromes .

Properties

IUPAC Name

(1S,4R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(20)25-12-7-16(24,15(22)23)6-11(19)14(12)21/h1-5,11-12,14,17-19,21,24H,6-7H2,(H,22,23)/b4-2+/t11?,12?,14-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVRJTMFETXNAD-CEMWGLCESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C([C@H](C(C[C@@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorogenic acid hemihydrate typically involves multiple steps, including the protection and deprotection of hydroxyl groups, esterification, and selective reduction. The reaction conditions often require precise temperature control, the use of specific catalysts, and careful purification techniques to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and yield.

Chemical Reactions Analysis

Covalent Reaction Mechanisms

Covalent interactions involve the formation of stable bonds between CGA and other molecules, primarily through nucleophilic attack on reactive intermediates like quinones.

Alkaline-Mediated Protein Conjugation

Under alkaline conditions, CGA undergoes oxidation to form reactive quinones. These intermediates react with nucleophilic amino groups (e.g., lysine residues) or sulfhydryl groups in proteins, forming irreversible covalent bonds . This reaction alters protein solubility, emulsification properties, and antioxidant activity .

Free Radical-Induced Cross-Linking

Free radicals generated during oxidative stress can activate CGA moieties, enabling covalent cross-linking with proteins. This mechanism is critical in food systems for enhancing protein functionality and stability .

Non-Covalent Interactions

Non-covalent binding relies on reversible forces such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Interaction Type Mechanism Application
Hydrogen bonding Polar groups in CGA (e.g., hydroxyl, carboxyl) interact with protein residues.Stabilizing protein-polyphenol complexes .
Hydrophobic interactions Non-polar regions of CGA bind to hydrophobic protein domains.Enhancing protein solubility .
Electrostatic forces Charged residues (e.g., arginine, glutamic acid) interact with CGA’s acidic groups.Modulating protein charge .

Antioxidant Reactions

CGA’s antioxidant activity stems from its polyphenolic structure, which includes five hydroxyl groups and a carboxyl group . Key mechanisms:

  • Free radical scavenging : Hydroxyl groups donate hydrogen atoms to neutralize ROS (e.g., hydroxyl radicals, superoxide anions) .

  • Protein-polyphenol complexation : Hydrogen bonds between CGA and proteins create a barrier against free radical diffusion, amplifying antioxidant effects .

  • Enzyme activation : Upregulates Nrf2 signaling pathways, enhancing endogenous antioxidants like glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD) .

Biological Reactions

CGA hemihydrate engages in biologically relevant reactions, including enzyme inhibition and metabolic regulation.

Enzyme Inhibition

  • α-Glucosidase and α-amylase : Forms 1:1 complexes with these enzymes, inhibiting carbohydrate digestion. IC₅₀ values for α-amylase and α-glucosidase are 21.93 μg/mL and 27.14 μg/mL, respectively .

  • DNA methyltransferases : Inhibits prokaryotic M.SssI and human DNMT1 (IC₅₀ = 0.75 μM and 0.9 μM) .

Metabolic Modulation

  • Glucose transport : Activates AMPK pathways in skeletal muscle, enhancing glucose uptake .

  • Lipid metabolism : Upregulates PPAR-α in the liver, reducing triglycerides and free fatty acids .

Key Research Findings and Implications

Reaction Type Outcome Research Source
Protein conjugation Improved emulsification, antioxidant activity, and structural stability.
Antioxidant activity Reduced oxidative stress markers (MDA) and enhanced Nrf2 pathway activation.
Enzyme inhibition Potential therapeutic use in diabetes management.
Metabolic regulation Modulation of glucose/lipid homeostasis via AMPK and PPAR-α pathways.

Scientific Research Applications

Biological Activities and Mechanisms

Chlorogenic acid exhibits a range of biological activities, including:

  • Antioxidant Properties : CGA acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress. It enhances the expression of antioxidant enzymes through the Nrf2/ARE signaling pathway, which is crucial for cellular defense against oxidative damage .
  • Anti-inflammatory Effects : CGA has been shown to modulate inflammatory responses, making it beneficial in conditions characterized by chronic inflammation .
  • Antimicrobial Activity : Research indicates that CGA exhibits both bacteriostatic and bactericidal effects against various pathogens, contributing to its potential use in food preservation and as a natural antimicrobial agent .

Applications in Medicine

CGA's therapeutic potential has been explored in several medical contexts:

  • Metabolic Disorders : Studies have demonstrated that CGA can improve insulin sensitivity and regulate glucose metabolism, which is beneficial for managing type 2 diabetes. In animal models, CGA supplementation has shown to reduce fatty acid synthesis and enhance lipid oxidation, thereby aiding weight management .
  • Reproductive Health : A recent study evaluated the protective effects of CGA on testicular tissues in rats with induced asthenozoospermia. The results indicated that CGA improved sperm quality and hormonal balance while mitigating oxidative damage .

Applications in Food Science

CGA is increasingly recognized for its applications in the food industry:

  • Food Additives : Due to its antioxidant properties, CGA is used as a natural preservative to extend the shelf life of food products by preventing oxidative rancidity.
  • Functional Foods : CGA is incorporated into functional foods aimed at enhancing health benefits, including those targeting metabolic health and cardiovascular protection.
  • Protein Modification : The interaction between proteins and CGA can modify the structural and functional properties of proteins, enhancing their emulsification and solubility in food systems. This application is particularly relevant for developing novel protein-based products .

Data Tables

The following tables summarize key findings related to the applications of chlorogenic acid hemihydrate:

Application Area Effect/Benefit Mechanism
MedicineImproved insulin sensitivityModulation of glucose metabolism
Enhanced sperm qualityAntioxidant protection in reproductive tissues
Food ScienceNatural preservativeAntioxidant activity preventing oxidative damage
Modified protein functionalitiesInteraction with protein structures enhancing emulsification

Case Study 1: Antioxidant Effects in Diabetic Rats

In a study involving diabetic rats, chlorogenic acid was administered to evaluate its effects on blood glucose levels and oxidative stress markers. Results showed a significant reduction in fasting blood glucose levels and an increase in antioxidant enzyme activity compared to control groups .

Case Study 2: Protective Effects on Testicular Health

Research conducted on rats with tripterygium glycoside-induced reproductive toxicity highlighted that chlorogenic acid treatment improved sperm motility and reduced oxidative stress markers in testicular tissues. This suggests potential applications for CGA in treating male infertility related to oxidative damage .

Mechanism of Action

The mechanism of action of Chlorogenic acid hemihydrate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity or altering their function. Additionally, the phenylpropanoid moiety may interact with cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Structural and Functional Analogues: Chlorogenic Acid Isomers

Chlorogenic acid (CGA) exists in multiple isomeric forms due to variations in the esterification position of caffeic acid on quinic acid. Key isomers include:

Compound Structure Antioxidant Activity (Relative Efficacy) Bioavailability Key Sources
3-CQA (Hemihydrate) 3-O-caffeoylquinic acid High Low (~33%) Green coffee, Eucommia
5-CQA 5-O-caffeoylquinic acid Moderate Moderate (~40%) Sunflower, artichoke
4-CQA 4-O-caffeoylquinic acid Low Low (~25%) Tobacco, peaches

Research Findings :

  • 3-CQA (hemihydrate form) demonstrates superior antioxidant capacity compared to 5-CQA and 4-CQA in scavenging free radicals and stabilizing mitochondrial membranes .
  • Isomer-specific differences in bioavailability impact their therapeutic efficacy. For example, 5-CQA is more stable during food processing but less bioactive than 3-CQA .

Phenolic Acid Analogues

Chlorogenic acid hemihydrate shares functional similarities with other phenolic acids, though structural differences lead to distinct properties:

Compound Structure Solubility (Water) Antioxidant Activity Key Applications
CGA Hemihydrate Caffeoylquinic acid 4% at 25°C High Chemoprotection, nutraceuticals
Gallic Acid Trihydroxybenzoic acid Highly soluble Moderate Food preservation, cosmetics
Ellagic Acid Dilactone of gallic acid Low High Anticancer, anti-inflammatory
Caffeic Acid Dihydroxycinnamic acid Moderate Moderate Antimicrobial, UV protection

Research Findings :

  • Gallic acid is rapidly absorbed (~90% bioavailability) but less effective than CGA in mitigating oxidative stress in renal cells .
  • Ellagic acid , while highly antioxidant, is poorly soluble and less stable in aqueous environments compared to CGA hemihydrate .
  • Caffeic acid (a structural component of CGA) exhibits antimicrobial properties but lacks the synergistic effects of the quinic acid moiety in CGA .

Flavonoid Analogues

Flavonoids like luteolin-7-O-glucoside and quercetin often co-occur with CGA in plants but differ in mechanisms of action:

Compound Antioxidant Mechanism Bioavailability Key Sources
CGA Hemihydrate Free radical scavenging Low Coffee, honeysuckle
Luteolin-7-O-glucoside Metal ion chelation Moderate Dandelion, parsley
Quercetin Nrf2 pathway activation Low Berries, onions

Research Findings :

  • Luteolin-7-O-glucoside shows higher metal-chelating activity but lower ROS scavenging capacity than CGA .

Key Research Insights and Data Gaps

  • Synergistic Effects : Combinations of CGA hemihydrate with NAC (N-acetylcysteine) enhance chemoprotection against cisplatin-induced nephrotoxicity, though efficacy data remain preliminary .
  • Processing Impact : Heat treatment converts CGA hemihydrate to anhydrous forms, altering bioavailability .

Biological Activity

Chlorogenic acid (CGA), particularly in its hemihydrate form, is a polyphenolic compound with significant biological activities. It is widely recognized for its presence in various plants, especially coffee, and has been the subject of extensive research due to its potential health benefits. This article delves into the biological activities of chlorogenic acid hemihydrate, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Chlorogenic acid is primarily synthesized in plants through the shikimic acid pathway and is known for its antioxidant, anti-inflammatory, and anti-cancer properties. It exists in various forms, with this compound being one of the most studied variants due to its stability and bioavailability.

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Antioxidant Properties : CGA exhibits strong antioxidant effects by scavenging free radicals and enhancing endogenous antioxidant enzyme activity. It has been shown to activate the Nrf2 signaling pathway, which regulates the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .
  • Anti-inflammatory Effects : Studies indicate that CGA can reduce inflammation by inhibiting pro-inflammatory cytokines like IL-1β and TNF-α. This property is beneficial in managing conditions such as arthritis and other inflammatory diseases .
  • Metabolic Regulation : CGA plays a crucial role in glucose metabolism, aiding in the regulation of blood sugar levels. It has been shown to reduce postprandial glycemia and improve insulin sensitivity .
  • Antimicrobial Activity : Chlorogenic acid demonstrates antibacterial properties against various pathogens, making it a potential candidate for natural preservatives .
  • Neuroprotective Effects : Research indicates that CGA can protect neuronal cells from oxidative stress, which may help in preventing neurodegenerative diseases .

Case Studies

  • Diabetes Management : A systematic review highlighted that CGA supplementation significantly reduced fasting blood glucose levels and improved insulin sensitivity in diabetic patients .
  • Cancer Research : In animal studies, chlorogenic acid has been shown to inhibit tumor growth by modulating metabolic pathways related to cancer cell proliferation .
  • Cardiovascular Health : Clinical trials have demonstrated that CGA can lower serum cholesterol levels and improve lipid profiles, which are critical factors in cardiovascular disease prevention .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanism of ActionReferences
AntioxidantActivates Nrf2 pathway; increases SOD and CAT levels
Anti-inflammatoryInhibits IL-1β and TNF-α production
Glucose MetabolismEnhances insulin sensitivity; reduces postprandial glucose
AntimicrobialInhibits growth of bacteria
NeuroprotectiveProtects neurons from oxidative damage

Table 2: Clinical Findings on this compound

Study TypeFindingsPopulation
Randomized Controlled TrialReduced fasting blood glucose by 2.35 mg/dLDiabetic patients
Animal StudyInhibited tumor growth in miceMice
Cohort StudyImproved lipid profiles; reduced LDL cholesterolAdults

Q & A

Q. What are the optimal UV-Vis spectrophotometry parameters for quantifying chlorogenic acid hemihydrate in plant extracts?

To quantify this compound, researchers commonly use UV-Vis spectrophotometry at wavelengths between 290 nm (for maximum absorbance in standard solutions) and 328 nm (for hydroxycinnamic acid quantification in plant extracts) . Key steps include:

  • Preparing a calibration curve (5–40 µg/mL range) with triplicate measurements to ensure precision .
  • Using absolute ethanol or water as solvents, depending on solubility requirements .
  • Validating linearity with an R2>0.99R^2 > 0.99, as demonstrated in Equation 4 of absorbance vs. concentration plots .

Q. How can ultrasonic-assisted extraction (UAE) parameters be optimized for this compound recovery?

UAE optimization involves a Box-Wilson experimental design to evaluate factors like solvent type, extraction time, and temperature . Key findings:

  • Ethanol-water mixtures (50–70% ethanol) maximize solubility while preserving compound integrity .
  • Optimal extraction time ranges from 15–30 minutes, balancing yield and degradation risks .
  • Post-extraction, centrifugation at 10,000 rpm for 10 minutes improves phase separation and recovery .

Advanced Research Questions

Q. How do researchers differentiate chlorogenic acid isomers (e.g., 3-O vs. 5-O-caffeoylquinic acid) in complex matrices?

Isomeric differentiation requires advanced chromatographic or spectroscopic methods:

  • HPLC-MS/MS : Using hierarchical fragmentation patterns to identify positional isomers (e.g., 3-O vs. 5-O-caffeoylquinic acid) .
  • NMR spectroscopy : Analyzing coupling constants and chemical shifts in the quinic acid moiety to distinguish substitution sites .
  • Voltammetric platforms : Nd₂O₃@CNTs/GCE electrodes detect redox behavior differences between isomers with high sensitivity (LOD: 0.1 µM) .

Q. What experimental approaches assess the stability and hydrate formation of this compound in aqueous solutions?

Hydrate formation dynamics are studied via:

  • NMR analysis : Detecting water molecule interactions in 5-CQA hydrates (2×5-CQA*2H₂O) formed during storage .
  • Controlled dehydration experiments : Monitoring anhydrous compound formation at 110°C and solubility changes (4% in water at 25°C vs. higher in hot water) .
  • Kinetic studies : Tracking hydrate formation via active collisions between 5-CQA and monomeric/dimeric water molecules in aqueous systems .

Q. How does environmental stress (e.g., drought) influence this compound biosynthesis in plants?

Experimental designs for stress studies include:

  • Cultivar comparisons : Analyzing drought-induced changes in chlorogenic acid isomers (e.g., neochlorogenic vs. cryptochlorogenic acid) using HPLC .
  • Time-course sampling : Collecting plant tissues at intervals (e.g., days 12 and 15 post-dehydration) to correlate stress duration with phenolic accumulation .
  • Triplicate biochemical assays : Validating results via Folin-Ciocalteu or DPPH radical scavenging assays to confirm bioactivity retention under stress .

Methodological Considerations for Data Contradictions

  • Wavelength discrepancies : Absorbance at 290 nm vs. 328 nm may arise from matrix effects (e.g., plant pigments). Validate with spiked recovery tests .
  • Hydrate vs. anhydrous forms : Use thermogravimetric analysis (TGA) to confirm hydration state during quantification .

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